molecular formula C19H17ClN2O2S B13082099 N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide

N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide

Cat. No.: B13082099
M. Wt: 372.9 g/mol
InChI Key: AMIMEIVOYLHCBN-UHFFFAOYSA-N
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Description

N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is a chemical compound with the molecular formula C19H17ClN2O2S. It is known for its unique structure, which includes a benzyl group, a chloro group, and a phenylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved include the inhibition of specific metabolic processes and the disruption of cellular functions .

Biological Activity

N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on cytotoxicity, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H15ClN2O2S
  • Molecular Weight : 320.81 g/mol

1. Cytotoxicity

Cytotoxicity assays are critical in evaluating the potential of compounds as anticancer agents. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Table 1: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains of bacteria.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The proposed mechanism of action for the cytotoxic effects involves induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and disruption of mitochondrial membrane potential. Studies utilizing flow cytometry have indicated an increase in sub-G1 phase cells, suggesting apoptosis is occurring.

Case Studies

A recent study examined the effects of this compound in vivo using a mouse model with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group, further supporting its potential as an anticancer agent.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

N'-benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide

InChI

InChI=1S/C19H17ClN2O2S/c20-17-11-13-19(14-12-17)25(23,24)21-22(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14,21H,15H2

InChI Key

AMIMEIVOYLHCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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